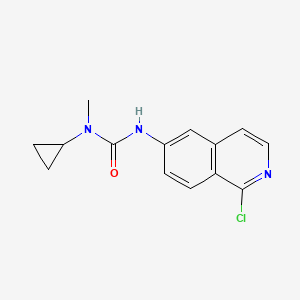
3-(1-Chloroisoquinolin-6-yl)-1-cyclopropyl-1-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Chloroisoquinolin-6-yl)-1-cyclopropyl-1-methylurea, also known as CPIU, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential applications in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 3-(1-Chloroisoquinolin-6-yl)-1-cyclopropyl-1-methylurea involves the inhibition of various enzymes and proteins that play a role in the development and progression of diseases. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. This compound also inhibits the activity of protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. This compound has been shown to increase the levels of acetylated histones, which are associated with the activation of tumor suppressor genes. This compound has also been shown to increase the levels of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. In addition, this compound has been shown to increase the levels of autophagy, which is a process that helps to clear damaged proteins and organelles from cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(1-Chloroisoquinolin-6-yl)-1-cyclopropyl-1-methylurea has several advantages for lab experiments, including its high stability and solubility in water. However, this compound has several limitations, including its low yield and the need for specialized equipment and expertise to synthesize it.
Direcciones Futuras
There are several future directions for the study of 3-(1-Chloroisoquinolin-6-yl)-1-cyclopropyl-1-methylurea. One potential direction is the development of more efficient synthesis methods to increase the yield of this compound. Another potential direction is the study of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, the study of this compound in animal models and clinical trials will be important to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 3-(1-Chloroisoquinolin-6-yl)-1-cyclopropyl-1-methylurea involves a multi-step process that starts with the reaction of 6-chloroisoquinoline with cyclopropylamine to form 3-(1-chloroisoquinolin-6-yl) cyclopropylamine. This intermediate is then reacted with methyl isocyanate to yield this compound. The overall yield of this synthesis method is around 30%.
Aplicaciones Científicas De Investigación
3-(1-Chloroisoquinolin-6-yl)-1-cyclopropyl-1-methylurea has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease and Parkinson's disease, this compound has been shown to inhibit the formation of amyloid beta plaques and alpha-synuclein aggregates, respectively.
Propiedades
IUPAC Name |
3-(1-chloroisoquinolin-6-yl)-1-cyclopropyl-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-18(11-3-4-11)14(19)17-10-2-5-12-9(8-10)6-7-16-13(12)15/h2,5-8,11H,3-4H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURUDMYYMXTZAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C(=O)NC2=CC3=C(C=C2)C(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(4-Ethylphenyl)-1,2-oxazole-3-carbonyl]-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B7359061.png)
![4-oxo-N-(2-pyrimidin-2-ylpropan-2-yl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7359067.png)
![Methyl 6-[2-(phenylmethoxycarbonylamino)ethylamino]pyridazine-3-carboxylate](/img/structure/B7359069.png)
![Tert-butyl 3-(cyclopropylmethyl)-4-[(1-methylpyrazol-4-yl)methylamino]piperidine-1-carboxylate](/img/structure/B7359072.png)
![Tert-butyl 3-(cyclopropylmethyl)-4-[(1-methylimidazol-2-yl)methylamino]piperidine-1-carboxylate](/img/structure/B7359080.png)
![Tert-butyl 3-[1-[(2-cyclopropyl-2-hydroxypropyl)amino]propyl]pyrrolidine-1-carboxylate](/img/structure/B7359099.png)
![N-[2-(trifluoromethylsulfinyl)phenyl]ethanesulfonamide](/img/structure/B7359110.png)
![2-amino-3-methyl-N-[2-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B7359122.png)
![ethyl 2-[[(2R)-1-hydroxybutan-2-yl]carbamoylamino]-5-methoxy-4-methylthiophene-3-carboxylate](/img/structure/B7359127.png)
![Ethyl 2-[bis(2-hydroxyethyl)carbamoylamino]-5-methoxy-4-methylthiophene-3-carboxylate](/img/structure/B7359130.png)
![2,2-Difluoro-2-[3-hydroxy-1-(6-propan-2-yloxypyridine-3-carbonyl)pyrrolidin-3-yl]acetic acid](/img/structure/B7359138.png)
![ethyl 2-[(4-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)sulfamoyl]pentanoate](/img/structure/B7359139.png)
![4-[3-(1H-imidazol-2-yl)azetidin-1-yl]sulfonyl-2-nitrophenol](/img/structure/B7359142.png)
![4,4-difluoro-N-[1-(1-phenylethyl)pyrrolidin-3-yl]butane-1-sulfonamide](/img/structure/B7359146.png)